molecular formula C11H13FN2O2 B5127887 N-(3-fluorophenyl)-N'-propan-2-yloxamide

N-(3-fluorophenyl)-N'-propan-2-yloxamide

Cat. No.: B5127887
M. Wt: 224.23 g/mol
InChI Key: JNMFDPHLHKHNSX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-propan-2-yloxamide is a fluorinated oxamide derivative characterized by a 3-fluorophenyl group attached to one nitrogen of the oxamide core and an isopropyl (propan-2-yl) group on the adjacent nitrogen. The fluorine substituent at the meta position of the phenyl ring and the branched isopropyl group may influence electronic properties, steric effects, and biological interactions .

Properties

IUPAC Name

N-(3-fluorophenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFDPHLHKHNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N’-propan-2-yloxamide typically involves the reaction of 3-fluoroaniline with isopropyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(3-fluorophenyl)-N’-propan-2-yloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N’-propan-2-yloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

N-(3-fluorophenyl)-N’-propan-2-yloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxamide linkage may also play a role in stabilizing the compound’s interaction with its targets. Further research is needed to fully elucidate the molecular mechanisms underlying its effects .

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Alkoxy Groups

  • Halogen Position and Type: 3-Chloro-N-phenyl-phthalimide (): This compound, used in polymer synthesis, shares a meta-halogenated phenyl group. Piperidinoethylesters of Alkoxyphenylcarbamic Acids (): Substitution at the 3-position (e.g., alkoxy chains) enhances photosynthetic inhibition compared to 2-position analogs. Similarly, the 3-fluoro group in the target compound may optimize interactions with biological targets compared to ortho or para substituents .
  • Alkyl Chain Variations :

    • N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram, ): The cyclopropane and tetrahydrofuran moieties introduce steric constraints absent in the target compound. The isopropyl group in N'-propan-2-yloxamide may offer intermediate lipophilicity, balancing solubility and membrane permeability .

Structural Analogues in Materials Science

  • 3-Chloro-N-phenyl-phthalimide (): Used as a monomer for polyimides, this compound’s rigidity contrasts with the oxamide core of the target compound. Oxamides are less commonly utilized in polymer synthesis but may offer flexibility in designing thermally stable materials .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
N-(3-fluorophenyl)-N'-propan-2-yloxamide Oxamide 3-fluorophenyl, isopropyl Potential bioactivity (inferred)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chlorophenyl Polymer synthesis
Cyprofuram Cyclopropanecarboxamide 3-chlorophenyl, tetrahydrofuran Pesticide
Piperidinoethylesters (C6–C8 alkoxy) Phenylcarbamic acid 3-alkoxy Photosynthesis inhibition

Table 2: Substituent Impact on Bioactivity

Substituent Position Halogen Type Biological Effect Example Compound
3-fluoro F Enhanced receptor binding (inferred) Target compound
3-chloro Cl Polymer monomer reactivity 3-Chloro-N-phenyl-phthalimide
3-alkoxy (C6–C8) O-R Peak photosynthetic inhibition Piperidinoethylesters

Research Findings and Gaps

  • Biological Data : Direct studies on this compound are absent, necessitating extrapolation from structural analogs. For instance, fluorine’s role in improving metabolic stability and bioavailability is well-documented in drug design, suggesting advantages over chlorine or alkoxy groups .
  • Materials Applications: The oxamide core is underexplored compared to phthalimides but may offer novel properties in supramolecular chemistry or catalysis .

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